Cas no 4430-29-9 (Benzo[rst]phenanthro[10,1,2-cde]pentaphene,9,18-dihydro- (9CI))
4430-29-9 structure
Product Name:Benzo[rst]phenanthro[10,1,2-cde]pentaphene,9,18-dihydro- (9CI)
Numero CAS:4430-29-9
MF:C34H20
MW:428.522608757019
CID:329036
PubChem ID:138237
Update Time:2025-04-19
Benzo[rst]phenanthro[10,1,2-cde]pentaphene,9,18-dihydro- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
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- Benzo[rst]phenanthro[10,1,2-cde]pentaphene,9,18-dihydro- (9CI)
- ISOVIOLANTHRENE
- Isoviolanthreneneat
- AC1L3CDD
- AG-F-55582
- CTK4I8085
- Dinaphtho[1,3-cd:1',2',3'-lm]perylene, 9,18-dihydro-
- Isoviolanthrene(7CI,8CI)
- NSC409897
- NSC-409897
- DTXSID20196116
- nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene
- NSC 409897
- Isoviolanthren
- 4430-29-9
-
- Inchi: 1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2
- Chiave InChI: HKSRHNHDUAHAAT-UHFFFAOYSA-N
- Sorrisi: C12=C3C=CC4C5C=CC=CC=5CC(=CC=C1C1C=CC5C6C=CC=CC=6CC6=CC=C3C=1C6=5)C2=4
Proprietà calcolate
- Massa esatta: 428.15700
- Massa monoisotopica: 428.156500638g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 34
- Conta legami ruotabili: 0
- Complessità: 732
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 0.8530 (rough estimate)
- Punto di ebollizione: 478.36°C (rough estimate)
- Indice di rifrazione: 1.4690 (estimate)
- PSA: 0.00000
- LogP: 8.95330
Benzo[rst]phenanthro[10,1,2-cde]pentaphene,9,18-dihydro- (9CI) Letteratura correlata
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1. 820. Some physicochemical properties of large aromatic moleculesN. Parkyns,A. R. Ubbelohde J. Chem. Soc. 1960 4188
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2. 402. Electron-donor and -acceptor complexes with aromatic systems. Part VI. Complexes of nonacyclic aromatic moleculesN. D. Parkyns,A. R. Ubbelohde J. Chem. Soc. 1961 2110
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3. Ultraviolet photoemission spectroscopic studies of six nanocyclic aromatic hydrocarbons in the gaseous and solid statesNaoki Sato,Hiroo Inokuchi,Kazuhiko Seki,Junji Aoki,Satoshi Iwashima J. Chem. Soc. Faraday Trans. 2 1982 78 1929
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4. 976. Electron-donor and -acceptor complexes with aromatic systems. Part VIII. Preparations and physical measurements of new metal addition complexes with aromatic systems in the solid stateG. C. Martin,N. D. Parkyns,A. R. Ubbelohde J. Chem. Soc. 1961 4958
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5. Polarization energies of organic solids determined by ultraviolet photoelectron spectroscopyNaoki Sato,Kazuhiko Seki,Hiroo Inokuchi J. Chem. Soc. Faraday Trans. 2 1981 77 1621
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